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molecular formula C14H22N2O B8319920 N-[7-(Pyridin-3-YL)heptyl]acetamide CAS No. 88940-86-7

N-[7-(Pyridin-3-YL)heptyl]acetamide

Cat. No. B8319920
M. Wt: 234.34 g/mol
InChI Key: XPEHMDQHJSNBBO-UHFFFAOYSA-N
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Patent
US04551460

Procedure details

A solution of 5.1 g of N-[7-(3-pyridyl)heptyl]acetamide was heated to reflux in diluted hydrochloric acid overnight. The mixture was cooled, made basic with 50% sodium hydroxide solution and was extracted with dichloromethane. The combined organic layers were dried over potassium carbonate and were evaporated. The residue was distilled to give 3.4 g of 3-pyridine heptanamine, bp 175°-180° C./0.4 mm.
Quantity
5.1 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[N:1]1[CH:6]=[CH:5][CH:4]=[C:3]([CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][CH2:12][CH2:13][NH:14]C(=O)C)[CH:2]=1.[OH-].[Na+]>Cl>[N:1]1[CH:6]=[CH:5][CH:4]=[C:3]([CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][CH2:12][CH2:13][NH2:14])[CH:2]=1 |f:1.2|

Inputs

Step One
Name
Quantity
5.1 g
Type
reactant
Smiles
N1=CC(=CC=C1)CCCCCCCNC(C)=O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was cooled
EXTRACTION
Type
EXTRACTION
Details
was extracted with dichloromethane
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic layers were dried over potassium carbonate
CUSTOM
Type
CUSTOM
Details
were evaporated
DISTILLATION
Type
DISTILLATION
Details
The residue was distilled

Outcomes

Product
Name
Type
product
Smiles
N1=CC(=CC=C1)CCCCCCCN
Measurements
Type Value Analysis
AMOUNT: MASS 3.4 g
YIELD: CALCULATEDPERCENTYIELD 81.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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